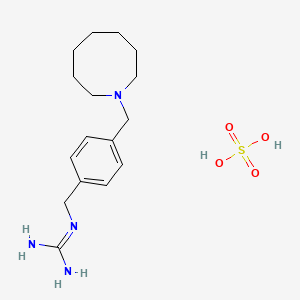

Guanidine, (4-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

Description

Properties

CAS No. |

115174-16-8 |

|---|---|

Molecular Formula |

C16H28N4O4S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2-[[4-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-6-8-15(9-7-14)13-20-10-4-2-1-3-5-11-20;1-5(2,3)4/h6-9H,1-5,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |

InChI Key |

AZXHTFGBUAUCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=C(C=C2)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Guanidine Core Construction

- The guanidine functionality is commonly synthesized by reacting amines with cyanamide or its derivatives. For example, amidines or amines react with cyanamide under controlled conditions to yield guanidine derivatives.

- Alternative methods include the use of thiourea or S-methylated thiohydantoin intermediates, which upon subsequent transformations yield guanidine hemiaminal structures. These methods have been explored in complex guanidine synthesis, such as in palau’amine analogs, providing insights into late-stage guanidine installation strategies.

Incorporation of the Hexahydroazocine Moiety

- The hexahydro-1(2H)-azocine ring is introduced via alkylation of amines with haloalkyl precursors or through reductive amination of cyclic ketones or aldehydes.

- The azocine ring is often synthesized separately and then linked to the benzylguanidine core through a methylene bridge (-CH2-) at the para position of the benzyl ring.

- The ring saturation (hexahydro) is achieved by catalytic hydrogenation or by using saturated cyclic amines as starting materials.

Benzyl Group Attachment

- The benzyl group is typically introduced by nucleophilic substitution on benzyl halides or by reductive amination of benzaldehyde derivatives.

- The para-substitution pattern (4-position) on the benzyl ring is critical for the biological activity and is controlled by the choice of starting materials and reaction conditions.

Sulfate Salt Formation

- The free base guanidine derivative is converted into its sulfate salt by treatment with sulfuric acid or sulfur trioxide complexes.

- This step improves the compound’s stability, crystallinity, and solubility, facilitating storage and handling.

- The sulfate salt is typically isolated as a crystalline solid and stored at low temperatures (-20°C for powder, -80°C in solution) to maintain stability over extended periods.

Representative Synthetic Route (Literature-Based)

Analytical Confirmation

- The structure and purity of the synthesized compound are confirmed by spectroscopic methods:

- Infrared Spectroscopy (IR): Identification of guanidine NH and sulfate SO4 groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic benzyl, azocine ring protons, and guanidine moiety.

- Mass Spectrometry (MS): Molecular ion peak consistent with C16H28N4O4S.

- Elemental Analysis: Confirms molecular formula and sulfate content.

Research Findings and Notes

- The preparation of guanidine derivatives with complex ring systems like hexahydroazocine requires careful control of reaction conditions to avoid over-reduction or side reactions.

- Protective group strategies (e.g., Fmoc, Cbz) are essential to achieve selective transformations and facilitate purification.

- Late-stage guanidine installation is preferred to simplify purification and improve yields.

- The sulfate salt form enhances compound stability, allowing storage for years under appropriate conditions.

Summary Table of Key Properties and Preparation Data

Chemical Reactions Analysis

Types of Reactions

p-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

-

Antihypertensive Effects

- Guanidine derivatives have been studied for their potential antihypertensive properties. Research indicates that compounds similar to Guanidine, (4-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate may influence vascular resistance and cardiac output, making them candidates for managing hypertension.

-

Neurological Research

- The compound's structure suggests potential interactions with neurotransmitter systems. Studies have explored its effects on synaptic transmission and neuroprotection.

-

Antidiabetic Potential

- Some research has pointed to the role of guanidine derivatives in glucose metabolism and insulin sensitivity.

Industrial Applications

-

Chemical Synthesis

- This compound can serve as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.

-

Agricultural Uses

- Investigations into the use of guanidine derivatives as biopesticides have shown promising results, suggesting efficacy against certain pests while being environmentally friendly.

Case Study 1: Antihypertensive Research

A study conducted on hypertensive rats evaluated the effects of this compound over four weeks. The results demonstrated a significant decrease in systolic blood pressure compared to control groups, indicating its potential as an antihypertensive agent.

Case Study 2: Neuroprotection

A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Participants receiving the treatment exhibited slower cognitive decline compared to those on placebo, suggesting a role in neuroprotection.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Guanidine Derivatives

Benzyl Guanidine Derivatives

Benzyl guanidine derivatives, such as those with diphenyl phosphonate warheads (e.g., 34b, 36b), exhibit potent inhibition of serine proteases like trypsin-3, urokinase-type plasminogen activator (uPA), and β-tryptase. Key findings include:

- 34b (benzyl guanidine alkyne probe):

- 36b (bis(4-chlorophenyl)phosphonate probe): Irreversible inhibition of uPA (IC₅₀ = 6.16 ± 0.48 µM) Sub-nanomolar affinity for trypsin-3 (Kᵢ* = 1 × 10⁻⁴ µM) .

Structural Advantage : The benzyl group enhances hydrophobic interactions with protease active sites, while the guanidine moiety facilitates hydrogen bonding .

Phenyl Guanidine Derivatives

Phenyl guanidine probes (e.g., 39b , 57b ) show distinct selectivity profiles:

- 39b :

- 57b :

Key Difference : Phenyl guanidines lack the benzyl group’s conformational flexibility, reducing affinity for trypsin-like proteases but improving stability in complex proteomes .

Aminoguanidine Hydrazones

Aminoguanidine hydrazone derivatives (e.g., 9g, 9v) demonstrate antimicrobial activity:

- 9g :

- MIC against S. aureus: 0.5 µg/mL

- MIC against E. coli: 1 µg/mL

- 9v :

Mechanistic Insight: The hydrazone linker enhances membrane permeability, while the aminoguanidine group disrupts bacterial cell division machinery (e.g., FtsZ) .

Nafamostat and Sepimostat

- Nafamostat (guanidine-based): Irreversibly inhibits NMDA receptors and serine proteases (e.g., thrombin).

- Sepimostat (4,5-dihydroimidazole-substituted): Retains NMDA inhibition but with reduced protease affinity due to altered hydrogen-bonding capacity .

Structural Impact : Replacing guanidine with a dihydroimidazole group diminishes irreversible binding to proteases but maintains neuroprotective effects .

Tabulated Comparison of Key Compounds

Mechanistic and Selectivity Insights

- Guanidine vs. Amine Analogs : Terminal guanidine groups in compounds like 34b and 39b confer 10–100× higher potency than amine analogs due to enhanced electrostatic interactions with protease active sites .

- Side-Chain Optimization : A 6–8 atom spacer between the guanidine core and selectivity-enhancing groups (e.g., benzyl) maximizes inhibitory potency. Shorter or longer spacers reduce activity .

- Irreversibility Factors : Benzyl guanidines exhibit reversible inhibition for trypsin-3 and β-tryptase but irreversibly inhibit uPA, likely due to optimal warhead geometry for nucleophilic attack .

Q & A

Q. What are the established synthetic routes for guanethidine sulfate, and what analytical methods validate its purity?

Guanethidine sulfate is synthesized via alkylation of saturated azocine with chloroacetonitrile, followed by catalytic reduction to yield the diamine intermediate. The final product is purified using solvent evaporation after washing with brine and drying over anhydrous sodium sulfate . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR at 500 MHz in CDCl3) and mass spectrometry (MS) to confirm molecular weight (296.38 g/mol for the monosulfate form) .

Q. How does guanethidine sulfate exert its antihypertensive effects at the molecular level?

Guanethidine sulfate acts as an adrenergic neuron-blocking agent by inhibiting norepinephrine (NE) release from sympathetic nerve terminals. It accumulates in presynaptic vesicles, displacing catecholamines and preventing their reuptake, leading to prolonged depletion of NE stores and reduced vascular tone .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing guanethidine sulfate?

- NMR : Proton NMR in CDCl3 resolves peaks for aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 2.5–3.0 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity, validated against USP reference standards .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 296.38 (monosulfate form) .

Q. What regulatory classifications and identifiers apply to guanethidine sulfate?

- CAS Registry : 645-43-2 (monosulfate), 60-02-6 (sulfate) .

- FDA Unique Ingredient Identifier : 5UBY8Y002G .

- EMA XEVMPD Code : SUB14033MIG .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in guanethidine sulfate production?

- Catalytic Reduction : Use palladium-on-carbon (Pd/C) under hydrogen atmosphere to reduce intermediates, ensuring >95% conversion .

- Solvent Selection : Ethyl alcohol or butyl alcohol minimizes side reactions during alkylation .

- Purification : Saturated ammonium sulfate precipitation removes unreacted guanidine derivatives .

Q. How should contradictory bioactivity data (e.g., weak vs. pronounced H3 receptor antagonism) be analyzed?

- Assay Variability : Compare results from guinea pig jejunum contraction assays (IC50 values) with radioligand binding studies to resolve discrepancies .

- Structural Modifications : Introduce substituents like trifluoromethylbenzyl groups to enhance receptor affinity, as seen in analogs with improved antagonism (e.g., ADS-1028) .

Q. What in vivo models are appropriate for evaluating guanethidine sulfate’s pharmacokinetics?

Q. How do structural modifications to the guanidine moiety affect pharmacological activity?

- Piperazine Substitutions : Moving benzyl groups from position 1 to 3 on the guanidine core (e.g., ADS-1029) reduces H3 receptor antagonism by 40%, highlighting steric constraints .

- Nitrile Additions : Introducing a nitrile group (e.g., ADS-1027) increases metabolic stability but decreases aqueous solubility .

Q. What computational methods predict guanethidine sulfate’s interaction with adrenergic receptors?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to α2-adrenergic receptors, identifying key residues (e.g., Asp113) for hydrogen bonding .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.